Tylavit-sulfa

Veterinary pharmacology Swine production Prophylaxis

Tylavit-sulfa (CAS 65702-93-4) is a ternary veterinary combination product composed of the macrolide antibiotic tylosin, the sulfonamide sulfamethazine (4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide), and retinol (vitamin A). It is classified as a macrolide-sulfonamide-vitamin mixture with a molecular formula of C78H121N5O20S and a molecular weight of 1480.9 g/mol.

Molecular Formula C78H121N5O20S
Molecular Weight 1480.9 g/mol
CAS No. 65702-93-4
Cat. No. B1240453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylavit-sulfa
CAS65702-93-4
SynonymsTylavit-sulfa
Molecular FormulaC78H121N5O20S
Molecular Weight1480.9 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C46H77NO17.C20H30O.C12H14N4O2S/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3-7H,13H2,1-2H3,(H,14,15,16)/b15-14+,23-18+;9-6+,12-11+,16-8-,17-13-;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;;/m1../s1
InChIKeySCPVQSIAASOPKQ-LMZMFHPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tylavit-sulfa (CAS 65702-93-4): Composition, Classification, and Core Characteristics for Veterinary Research Procurement


Tylavit-sulfa (CAS 65702-93-4) is a ternary veterinary combination product composed of the macrolide antibiotic tylosin, the sulfonamide sulfamethazine (4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide), and retinol (vitamin A) [1]. It is classified as a macrolide-sulfonamide-vitamin mixture with a molecular formula of C78H121N5O20S and a molecular weight of 1480.9 g/mol [1]. Originally developed and studied in Poland in the 1970s, it appears in the MeSH supplementary concept records as a mixture of tylosin, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, and retinol [2]. Its primary documented use is in the prophylaxis and therapy of respiratory infections in calves and pigs, where its triple-component design provided a rationale for combined antibacterial action alongside vitamin A-mediated epithelial support [3][4].

Ternary macrolide-sulfonamide-retinol mixture with historical veterinary data
Product-specific calf Mycoplasma pneumonia and swine prophylaxis evidence
Defined retinol component for mucosal immunity/epithelial repair research
Documented comparator-validated reference versus Trimerazine

Why Tylavit-sulfa Cannot Be Substituted with Generic Tylosin–Sulfamethazine Mixtures or Single-Agent Macrolides


Tylavit-sulfa is a stoichiometric, ternary composition that cannot be directly replaced by separately sourcing tylosin and sulfamethazine, or by using commercial tylosin–sulfamethazine binary feed additives such as Tylan 40 Sulfa-G [1]. The presence of retinol as a third intentional active component differentiates it from simple binary antibiotic mixtures: retinol contributes to epithelial integrity and immune modulation in respiratory infection contexts [2][3]. Furthermore, the only published efficacy study in calf mycoplasmal pneumonia explicitly tested the complete Tylavit-sulfa product, not its individual components, meaning the clinical efficacy data is product-specific and cannot be extrapolated to generic mixtures [4]. In a pig fattening trial, Tylavit-sulfa was compared head-to-head with Trimerazine (trimethoprim–sulfamerazine) and showed differential performance outcomes, further underscoring that in-class compounds are not interchangeable [5].

Retinol absence Binary tylosin-sulfamethazine mixtures lack the retinol component, which may shift epithelial-immune endpoints relevant to respiratory models.
Data specificity Published efficacy data were generated with the complete ternary product; findings may not transfer to separately sourced components or simple macrolide-alone controls.
Comparator mismatch Head-to-head trial against Trimerazine showed differential outcomes; substitution with other sulfonamide combinations may alter research endpoints.

Tylavit-sulfa Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparative Data for Veterinary Procurement Decisions


Head-to-Head Comparison with Trimerazine in Prophylactic Use During Pig Fattening: Growth Performance Outcomes

In a direct comparative trial of prophylactic administration during the early fattening period in pigs, Tylavit-sulfa was evaluated against Trimerazine (a trimethoprim–sulfamerazine combination) under identical husbandry conditions [1]. The study, published in Medycyna Weterynaryjna (1976), constitutes the only published head-to-head comparison between Tylavit-sulfa and a defined alternative prophylactic regimen [1]. While the full numerical data are not digitally indexed, the trial design establishes that Tylavit-sulfa was a recognized and distinct comparator to the leading sulfonamide-potentiator combination of the era, supporting its product-specific selection over generic sulfonamide-only approaches.

Head-to-head vs Trimerazine
Data to verify
Direct comparative trial design (1976, pig fattening)
Supports product-specific comparator context; full numerical data not digitally extractable.
Original publication reports differential outcomes; verify against primary source.
Veterinary pharmacology Swine production Prophylaxis Growth performance Feed efficiency

Efficacy in Enzootic Bronchopneumonia of Calves: Mycoplasma-Targeted Prophylaxis and Therapy Outcome Data

The Pilaszek et al. (1977) study in Medycyna Weterynaryjna evaluated Tylavit-sulfa for both prophylaxis and therapy of enzootic bronchopneumonia in calves caused by Mycoplasma spp. [1]. This study provides product-specific efficacy data for the complete ternary formulation in a naturally occurring disease model [1]. The quantitative clinical endpoints (morbidity reduction, mortality, and therapeutic cure rates) are documented in the full-text publication (pp. 728–732) and represent the only peer-reviewed evidence for Tylavit-sulfa in bovine respiratory mycoplasmosis [1]. A corroborating dosing reference from field use indicates an oral dose of 0.1 g/kg body weight [2].

Calf pneumonia dose
Reported
0.1 g/kg oral dose
Reported dose context in Mycoplasma enzootic bronchopneumonia model.
Morbidity and mortality endpoints in 1977 Pilaszek et al. study.
Bovine respiratory disease Mycoplasma Antibiotic prophylaxis Calf pneumonia Macrolide therapy

Component-Based Pharmacological Differentiation: Inclusion of Retinol Distinguishes Tylavit-sulfa from Binary Tylosin–Sulfamethazine Products

Unlike the binary tylosin–sulfamethazine feed additive (Tylan 40 Sulfa-G, CFR 21 §558.630) [1], Tylavit-sulfa incorporates retinol as a defined third component with its own pharmacological rationale [2][3]. In bovine respiratory infection models, retinol deficiency has been shown to impair mucosal immune responses, and retinoid supplementation reduces neutrophil-mediated inflammation (American Journal of Veterinary Research, 2019) [3]. Retinol is also a recognized epithelial integrity factor relevant to respiratory mucosal repair [4]. The stoichiometric inclusion of retinol in Tylavit-sulfa thus provides a pharmacological dimension (epithelial support + immunomodulation) absent from all binary tylosin–sulfamethazine products and from single-agent macrolides.

Retinol presence
Class-level inference
Tylavit-sulfa: Retinol present
Tylan 40 Sulfa-G: Retinol absent
Epithelial/immune support dimension absent from binary tylosin-sulfamethazine products.
Pharmacological rationale from independent bovine vitamin A studies.
Vitamin A Retinol Epithelial repair Immune modulation Combination therapy

Sulfamethazine Identity and Relevance: Differentiation from Non-Sulfamethazine Sulfonamide-Containing Combinations

The sulfonamide component of Tylavit-sulfa is specifically sulfamethazine (4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide) [1], not sulfamerazine, sulfadiazine, or other sulfonamides that appear in alternative combination products. Sulfamethazine has a distinct pharmacokinetic profile among veterinary sulfonamides, with a longer elimination half-life in cattle and swine compared with sulfamerazine, which directly affects withdrawal periods and residue management [2]. In comparative environmental fate studies, sulfamethazine, tylosin, and chlortetracycline exhibit differential persistence during manure composting, with sulfamethazine showing distinct degradation kinetics that inform environmental risk assessment [2]. This specific sulfonamide identity has direct regulatory and pharmacokinetic implications that are not preserved if a user substitutes a different sulfonamide-containing combination product.

Sulfonamide half-life
Class-level inference
~12–16 h (sulfamethazine) vs ~8–10 h (sulfamerazine)
Withdrawal period and environmental fate differ; substitution changes these parameters.
Class-level pharmacokinetic data; sulfamethazine confirmed by ChemIDplus.
Sulfamethazine Sulfonamide pharmacology Antimicrobial spectrum Withdrawal period Pharmacokinetics

Mycoplasma Susceptibility Context: Elevated MICs for Tylosin Alone Support the Rationale for a Fixed-Dose Combination Product

Recent surveillance data for Mycoplasma bovis, a primary target pathogen in calf enzootic bronchopneumonia, show that tylosin MIC90 values have risen to ≥128 μg/mL in Central European isolates (BMC Veterinary Research, 2014) [1], and similar elevated MICs (MIC50 of 128 μg/mL) have been reported for Israeli isolates [2]. These elevated MICs for tylosin alone provide a pharmacological rationale for the fixed-dose combination with sulfamethazine (which acts via a different mechanism—folate synthesis inhibition—potentially addressing tylosin-tolerant subpopulations) and retinol (which may support mucosal clearance independently of direct antibacterial action). While Tylavit-sulfa-specific MIC data are not published, the well-documented erosion of tylosin monotherapy susceptibility in target pathogens implies that a product relying solely on tylosin may have reduced clinical utility relative to the triple combination [1][2].

M. bovis MIC90
Supporting evidence
≥128 μg/mL (tylosin alone)
Elevated MICs support fixed-dose combination rationale; not product-specific data.
Surveillance data from Central Europe and Israel, 2009–2014.
Mycoplasma bovis MIC Antimicrobial resistance Tylosin Macrolide resistance

Tylavit-sulfa Optimal Application Scenarios for Scientific Research and Veterinary Product Development


Comparative Efficacy Studies in Bovine Respiratory Mycoplasmosis Requiring a Triple-Component Positive Control

Tylavit-sulfa is uniquely suited as a reference product in studies evaluating novel interventions for Mycoplasma-associated calf pneumonia because it is the only published fixed-dose combination of tylosin, sulfamethazine, and retinol with peer-reviewed clinical efficacy data in this indication [1]. Its use as a positive control arm ensures that the comparator reflects a multi-modal mechanism (macrolide + sulfonamide + vitamin A), which is more demanding to beat than single-agent controls and thus provides a more rigorous test of a novel candidate [1].

Retinol-Containing Veterinary Combination Product Pharmacokinetic and Tissue Residue Studies

For researchers investigating how the inclusion of vitamin A in an oral antibiotic formulation affects the pharmacokinetics of co-administered antimicrobials or alters tissue residue depletion profiles, Tylavit-sulfa provides a stoichiometrically defined ternary mixture [1]. Because the sulfonamide component is specifically sulfamethazine (with well-characterized withdrawal periods) [2], this compound enables studies comparing residue depletion kinetics between binary and ternary formulations [1][2].

Swine Prophylaxis and Growth Performance Research with a Historical Comparator-Validated Product

In swine production research settings where historical baseline data are needed, Tylavit-sulfa is the only published comparator to Trimerazine (trimethoprim–sulfamerazine) in prophylactic growth performance studies [1]. This makes it valuable for longitudinal meta-analyses or for researchers seeking to benchmark newer feed additives against a defined historical standard [1].

Mucosal Immunity and Epithelial Repair Research in Food-Producing Animals Under Anti-Infective Coverage

Studies that aim to disentangle the epithelial-repair and immunomodulatory effects of vitamin A from the antibacterial effects of tylosin–sulfamethazine require a product where the retinol component is both present and co-formulated at a defined ratio [1][2]. Tylavit-sulfa enables experimental designs where retinol-mediated outcomes (e.g., mucosal IgA, epithelial tight junction protein expression) can be correlated with antibiotic-mediated bacterial clearance in a single oral formulation, which is not achievable with binary tylosin–sulfamethazine products [1][2].

Application
Selection Property
Validation Focus
Positive control for Mycoplasma pneumonia intervention studies
Triple-component reference product with historical calf efficacy data
Endpoint context in enzootic bronchopneumonia models (morbidity, mortality, recovery)
Retinol-pharmacokinetic interaction studies
Defined ternary mixture with sulfamethazine for residue depletion research
Comparative tissue depletion kinetics versus binary formulations
Historical benchmark for swine prophylaxis research
Only published comparator-validated reference against Trimerazine
Growth performance endpoint meta-analysis and longitudinal studies
Mucosal immunity and epithelial repair under anti-infective coverage
Co-formulated retinol at defined ratio with antibiotics
Correlation of vitamin A-mediated endpoints (IgA, tight junction proteins) with bacterial clearance
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